molecular formula C21H24N6O3 B2812846 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021257-07-7

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2812846
M. Wt: 408.462
InChI Key: CHYXNKSUOXVRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several functional groups and structural features that are common in medicinal chemistry. It includes a piperidine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group. These groups are often found in bioactive molecules and could potentially interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the connectivity of atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, stability, melting point, boiling point, etc., would need to be determined experimentally. The Lipinski’s rule of five can be used as a guideline to predict the drug-likeness of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrazolopyrimidine Derivatives

Research efforts have been directed towards the synthesis of novel pyrazolopyrimidine derivatives, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin as a core structure for the development of potential PET agents for imaging neuroinflammation and anticancer agents. For instance, Wang et al. (2018) described the synthesis of a tracer for imaging the IRAK4 enzyme in neuroinflammation with high radiochemical yield and purity, showcasing the compound's relevance in medical imaging (Wang et al., 2018). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines with anti-5-lipoxygenase and anticancer activities, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016).

Chemical Modifications and Biological Activities

The flexibility of pyrazolo[3,4-d]pyrimidin in chemical modifications allows for the creation of derivatives with varied biological activities. For example, Rahmouni et al. (2014) developed novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, exploring the compound's potential in novel therapeutic agents (Rahmouni et al., 2014).

Potential Therapeutic Applications

Anticancer and Anti-inflammatory Activities

Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities. The synthesis of such compounds opens new avenues for the development of therapeutic agents targeting specific diseases. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, suggesting the compound's utility in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of pyrazolo[3,4-d]pyrimidin derivatives in addressing infectious diseases such as tuberculosis (Jeankumar et al., 2013).

Antioxidant Properties

The antioxidant properties of new pyrazolopyrimidine derivatives have also been explored, highlighting the compound's potential in addressing oxidative stress-related conditions (Gouda, 2012).

properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c28-21(18-13-29-16-6-2-3-7-17(16)30-18)22-8-11-27-20-15(12-25-27)19(23-14-24-20)26-9-4-1-5-10-26/h2-3,6-7,12,14,18H,1,4-5,8-11,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYXNKSUOXVRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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